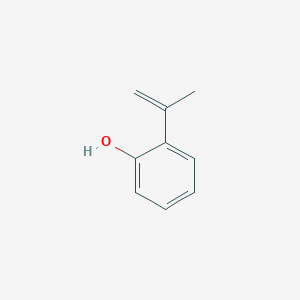

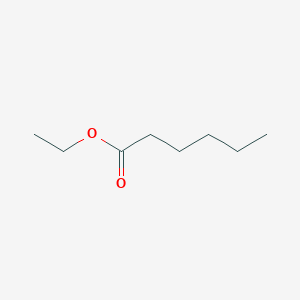

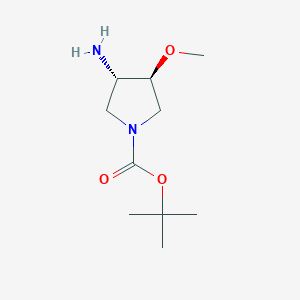

![molecular formula C6FeK3N6<br>K3[Fe(CN)6]<br>K3[Fe(CN)]6<br>C6FeK3N6 B043070 Red prussiate CAS No. 13746-66-2](/img/structure/B43070.png)

Red prussiate

描述

Synthesis Analysis

The synthesis of Prussian red involves various methodologies aimed at enhancing its physical and chemical properties for specific applications. For instance, a novel nanocomposite of Prussian red and polypyrrole has been synthesized for wastewater treatment applications, demonstrating improvements in thermal, mechanical, and electrical properties over pure polypyrrole and related nanocomposites. This nanocomposite also showed good photocatalytic activity towards dye and antibiotic degradation, indicative of its potential in environmental applications (Rizvi et al., 2019). Other synthetic strategies for Prussian blue analogues (PBA) have been compared, emphasizing the impact of synthesis parameters on the structural and electrochemical performance of PBA materials, highlighting their potential as cathode material for various battery types (Kjeldgaard et al., 2021).

Molecular Structure Analysis

The molecular structure of Prussian red and its analogues plays a crucial role in determining their physicochemical and electrochemical properties. Prussian red nanoparticles synthesized through catalytic reactions involving hydrogen peroxide activation have shown significant improvements in catalytic rate constants compared to natural enzyme peroxidase, attributing to their size-dependent catalytic activity (Komkova et al., 2018). This highlights the importance of molecular structure in enhancing the catalytic properties of Prussian red nanoparticles.

Chemical Reactions and Properties

Prussian red undergoes various chemical reactions that contribute to its diverse properties and applications. For example, Prussian blue nanoparticles synthesized on filter paper have been applied in the sensing field, exploiting the reduction of hydrogen peroxide at low applied potential for the development of electrochemical biosensors. This demonstrates Prussian red's versatility in chemical reactions and its potential in biosensing applications (Cinti et al., 2018).

Physical Properties Analysis

The physical properties of Prussian red, such as its mesoporous structure and thermal stability, are critical for its application in various fields. The synthesis of mesoporous Prussian blue analogues through a template-free methodology has shown promise as high-performance cathode materials in sodium-ion batteries, emphasizing the role of crystalline mesostructures in enhancing electrochemical performance (Yue et al., 2014).

Chemical Properties Analysis

The chemical properties of Prussian red, including its electrocatalytic activity and stability, are pivotal in its application as a material for electrochemical sensors and batteries. For instance, Prussian blue-modified Au nanoparticles have demonstrated dramatic catalytic activity toward the reduction of hydrogen peroxide, showcasing Prussian red's potential in the construction of hydrogen peroxide sensors (Qiu et al., 2007).

科学研究应用

-

Sodium Ferrocyanide Production

- Application Summary : Red Prussiate is used in the production of Sodium Ferrocyanide .

- Methods of Application : Sodium Ferrocyanide is produced industrially from hydrogen cyanide, ferrous chloride, and calcium hydroxide .

- Results or Outcomes : The result is the production of Sodium Ferrocyanide, a compound used in various industries .

-

Stabilizer for Welding Rods

-

Mercaptans Removal in Petroleum Industry

-

Anticaking Agent in Salt and Salt Substitutes

-

Prussian Blue Production

未来方向

属性

IUPAC Name |

tripotassium;iron(3+);hexacyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6CN.Fe.3K/c6*1-2;;;;/q6*-1;+3;3*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYGOPQKDHGXNCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6FeK3N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium ferricyanide | |

CAS RN |

13746-66-2 | |

| Record name | Potassium ferricyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013746662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

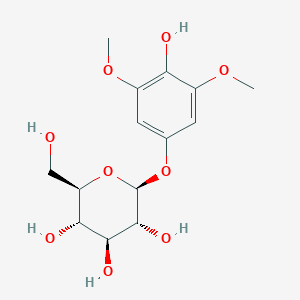

![Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]-](/img/structure/B43005.png)